molecular formula C10H10N2O2S B7464813 3,5-Diamino-2-carbomethoxy-benzthiophene

3,5-Diamino-2-carbomethoxy-benzthiophene

Cat. No. B7464813
M. Wt: 222.27 g/mol
InChI Key: MIKNJMGDJHNADH-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate (0.43 g, 1.9 mmol) prepared by the method of Schneller and Clough, J. Het. Chem., 12: 513 (1975), triphosgene (0.13 g, 0.43 mmol), triethylamine (0.44 mL, 3.2 mmol), and toluene were stirred at 25° C. for 2 h and then heated to near reflux. Triethylamine hydrochloride was removed by filtration and the filtrate was concentrated. The residue and the product from Example 79A (0.44 g, 1.6 mmol) were taken up in a small amount of toluene. After refuxing for 18 h, the reaction was concentrated and chromatographed (10% EtOH in CH2Cl2) to provide 0.24 g (3 1%) of the title compound which was converted to the HCl salt: m.p. 185° (dec); 1H NMR (300 MHz, CD3OD) δ1.63-1.98 (m, 6H), 2.69-2.85 (m, 3H), 3.20-3.41 (m, 4H), 3.60-3.82 (m, 2H), 3.84 (s, 3H), 4.11-4.16 (m, 3H), 6.77 (d, 1H), 6.81 (d, 1H), 7.16 (t, 1H), 8.77 (d, 1H), 8.84 (d, 1H); MS (DCI/NH3) m/e 478 (M+H)+; Analysis calc'd for C25H27N5O3S.HCl.H2O: C, 56.43; H, 5.68; N, 13.16; found: C, 56.00; H, 5.46; N, 12.78.
Name
Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0.44 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1N=[C:6]2[S:8][CH:9]=[CH:10][C:5]2=[N:4]C=1C(OCC)=O.Cl[C:17](Cl)([O:19][C:20](=[O:26])OC(Cl)(Cl)Cl)Cl.C([N:30](CC)CC)C.[C:35]1(C)C=C[CH:38]=[CH:37][CH:36]=1>>[NH2:4][C:5]1[C:10]2[CH:35]=[C:36]([NH2:30])[CH:37]=[CH:38][C:9]=2[S:8][C:6]=1[C:20]([O:19][CH3:17])=[O:26]

Inputs

Step One
Name
Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate
Quantity
0.43 g
Type
reactant
Smiles
NC1=C(N=C2C(=N1)SC=C2)C(=O)OCC
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
product
Quantity
0.44 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to near reflux
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrochloride was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (10% EtOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(SC2=C1C=C(C=C2)N)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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